molecular formula C13H7Cl4NO2 B12718468 3,3',4,5-Tetrachlorosalicylanilide CAS No. 65222-40-4

3,3',4,5-Tetrachlorosalicylanilide

Cat. No.: B12718468
CAS No.: 65222-40-4
M. Wt: 351.0 g/mol
InChI Key: MRXYEGDZJTYKMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,5-Tetrachlorosalicylanilide typically involves the chlorination of salicylanilide. The process includes the substitution of hydrogen atoms in the salicylanilide molecule with chlorine atoms at specific positions. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 3,3’,4,5-Tetrachlorosalicylanilide is carried out in large-scale reactors where the chlorination process is optimized for yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,5-Tetrachlorosalicylanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can have different properties and applications .

Mechanism of Action

The mechanism of action of 3,3’,4,5-Tetrachlorosalicylanilide involves its role as a metabolic uncoupler. It disrupts the proton gradient across cellular membranes, leading to a decrease in ATP synthesis. This results in reduced microbial yield and increased production of soluble microbial products . Additionally, it can activate sarcoplasmic reticulum ATPase, affecting calcium uptake and ATP hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4,5-Tetrachlorosalicylanilide is unique due to its specific chlorination pattern, which imparts distinct bacteriostatic and metabolic uncoupling properties. Its effectiveness in reducing sludge production and controlling membrane fouling in wastewater treatment systems sets it apart from other similar compounds .

Properties

CAS No.

65222-40-4

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

IUPAC Name

3,4,5-trichloro-N-(3-chlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H7Cl4NO2/c14-6-2-1-3-7(4-6)18-13(20)8-5-9(15)10(16)11(17)12(8)19/h1-5,19H,(H,18,20)

InChI Key

MRXYEGDZJTYKMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C(=C2O)Cl)Cl)Cl

Origin of Product

United States

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